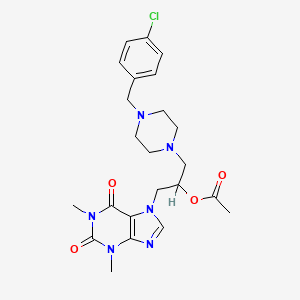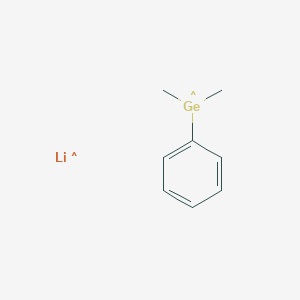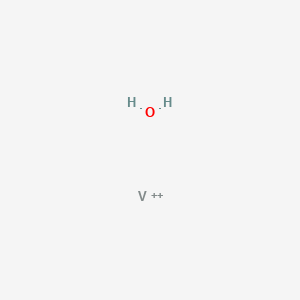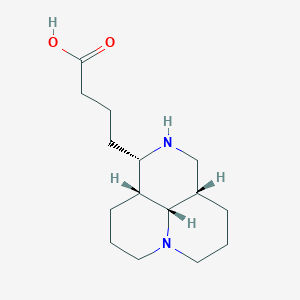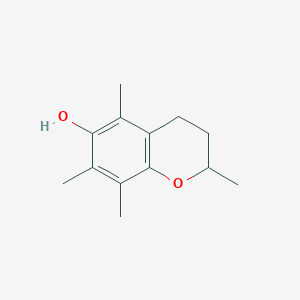
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the condensation of 2,3,5-trimethylhydroquinone with isophytol under acidic conditions. The reaction is followed by cyclization to form the chromanol ring structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
作用机制
The antioxidant effect of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species and interrupts the chain reactions that lead to cellular damage .
相似化合物的比较
Similar Compounds
Vitamin E (α-Tocopherol): Shares similar antioxidant properties but is less water-soluble.
2-Methoxy-2,5,7,8-tetramethylchroman-6-ol: Another derivative with antioxidant properties but differs in solubility and stability.
Uniqueness
2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its water solubility, making it more versatile in various applications compared to its lipid-soluble counterparts like vitamin E .
属性
CAS 编号 |
21704-71-2 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-7-5-6-11-10(4)12(14)8(2)9(3)13(11)15-7/h7,14H,5-6H2,1-4H3 |
InChI 键 |
PYQVCYCHUWIDIS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(O1)C(=C(C(=C2C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


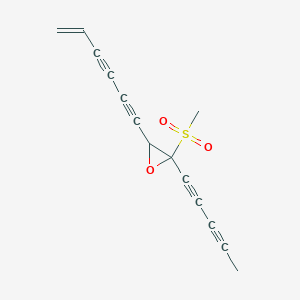
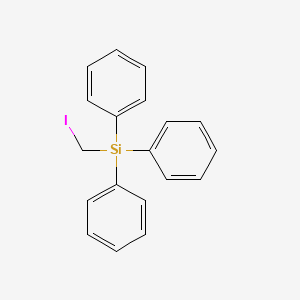
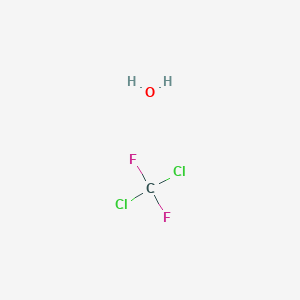
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
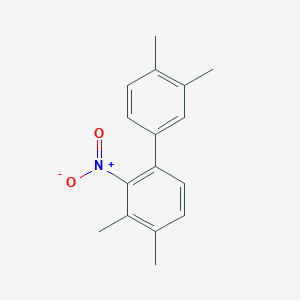
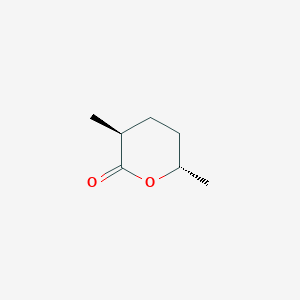
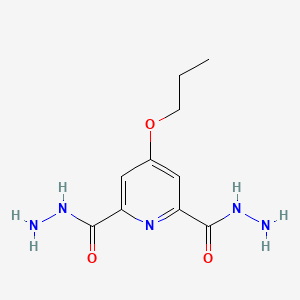
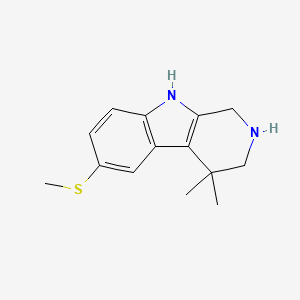
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
